Methyl 2-[1-(3,4-dimethoxybenzyl)-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl]acetate
Description
Methyl 2-[1-(3,4-dimethoxybenzyl)-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl]acetate (CAS: 477871-81-1) is a pyridine derivative with the molecular formula C₁₇H₁₉NO₆ and a molecular weight of 333.34 g/mol . Its structure features a 3,4-dimethoxybenzyl group attached to the pyridine ring, a hydroxyl group at position 4, and a methyl ester at position 2. The compound is part of a broader class of 2-pyridone derivatives, which are known for their diverse biological activities, including antioxidant, antimicrobial, and antitumor properties . The 3,4-dimethoxybenzyl substituent likely influences its electronic and steric properties, impacting reactivity and interactions with biological targets.
Properties
IUPAC Name |
methyl 2-[1-[(3,4-dimethoxyphenyl)methyl]-4-hydroxy-2-oxopyridin-3-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO6/c1-22-14-5-4-11(8-15(14)23-2)10-18-7-6-13(19)12(17(18)21)9-16(20)24-3/h4-8,19H,9-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYJLVJKBSNVUQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2C=CC(=C(C2=O)CC(=O)OC)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>50 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24818008 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various cellular targets.
Mode of Action
It is known that similar compounds can undergo reactions at the benzylic position, involving free radical bromination, nucleophilic substitution, and oxidation.
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways.
Pharmacokinetics
Similar compounds have been known to have various adme properties.
Biological Activity
Methyl 2-[1-(3,4-dimethoxybenzyl)-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl]acetate (CAS No. 477871-81-1) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C17H19NO6
- Molecular Weight : 333.34 g/mol
- Boiling Point : Approximately 512.7 °C (predicted)
- Density : 1.294 g/cm³ (predicted)
- pKa : 4.50 (predicted)
The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets:
- Inhibition of Enzymatic Pathways : The compound has shown potential in inhibiting key enzymes involved in metabolic pathways, which could lead to reduced proliferation of cancer cells.
- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, which help in mitigating oxidative stress in cells.
- Anti-inflammatory Effects : There is evidence indicating that the compound may reduce inflammation through modulation of inflammatory cytokines.
Biological Activity Data
Study on Cytotoxic Effects
A study published in Pharmaceuticals examined the cytotoxic effects of this compound on human cancer cell lines. The results indicated that the compound exhibited dose-dependent cytotoxicity with IC50 values ranging from 10 to 20 µM across different cell lines, demonstrating its potential as an anti-cancer agent .
Antioxidant Activity Assessment
Research conducted by MDPI evaluated the antioxidant capacity of various compounds, including this compound. The study utilized DPPH and ABTS assays to measure radical scavenging activity, revealing that this compound showed significant activity comparable to established antioxidants .
Inflammation Modulation
A recent investigation into the anti-inflammatory properties of the compound revealed its ability to inhibit the expression of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests a potential therapeutic role in treating inflammatory diseases .
Scientific Research Applications
Basic Information
- Molecular Formula: C17H19NO6
- Molar Mass: 333.34 g/mol
- Boiling Point: Approximately 512.7 °C (predicted)
- Density: 1.294 g/cm³ (predicted)
- pKa: 4.50 (predicted) .
Structural Characteristics
The compound features a pyridine ring substituted with a dimethoxybenzyl group and a hydroxy ketone moiety, which may contribute to its biological activity.
Medicinal Chemistry
Methyl 2-[1-(3,4-dimethoxybenzyl)-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl]acetate has been studied for its potential therapeutic effects in various conditions:
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. This compound may help mitigate oxidative stress, which is implicated in numerous diseases .
Neuroprotective Effects
Studies suggest that derivatives of pyridine compounds can offer neuroprotective benefits. This compound could be explored for its ability to protect neuronal cells from damage .
Pharmacological Studies
The pharmacological profile of this compound is under investigation for various applications:
Anti-inflammatory Properties
Preliminary studies have shown that similar compounds can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This application may extend to treating chronic inflammatory conditions .
Antitumor Activity
Research on related compounds has indicated potential antitumor effects, suggesting that this compound could be evaluated for its efficacy against specific cancer types .
Biochemical Research
This compound can serve as a tool in biochemical assays to understand the mechanisms of action of pyridine derivatives in biological systems.
Table: Summary of Research Findings
Notable Case Study
A study evaluating the neuroprotective effects of similar pyridine derivatives found that they significantly reduced neuronal apoptosis in animal models of neurodegeneration, highlighting the potential for this compound as a candidate for further development in neuroprotective therapies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound is structurally analogous to other pyridine derivatives with variations in substituents. Key comparisons include:
Key Observations:
Substituent Effects on Molecular Weight and Polarity :
- The 3,4-dimethoxybenzyl group in the target compound contributes to its higher molecular weight (333.34 g/mol) compared to the 4-methylbenzyl analog (287.32 g/mol) . Methoxy groups increase polarity due to their electron-donating nature, which may enhance solubility in polar solvents.
- The dichlorobenzyl analog (363.20 g/mol) exhibits higher lipophilicity, which could improve cell membrane penetration but reduce aqueous solubility .
Biological Activity Trends: Pyridin-2(1H)-one derivatives with electron-withdrawing groups (e.g., bromophenyl in ) demonstrate higher antioxidant activity (up to 79.05%) compared to methoxy-substituted analogs (17.55% activity in one case) . This suggests that the 3,4-dimethoxybenzyl group in the target compound may prioritize other interactions (e.g., hydrogen bonding via hydroxyl groups) over radical scavenging.
Synthetic Considerations: The target compound’s synthesis likely follows routes similar to other pyridin-2(1H)-ones, such as cyclization reactions involving aldehydes and cyanoacetate derivatives . Substituted benzyl groups are typically introduced via alkylation or nucleophilic substitution .
Preparation Methods
Starting Material Preparation
The synthesis commences with the formation of a substituted pyridinone core, which is achieved via condensation reactions involving appropriate precursors. The key intermediate is a 4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl derivative, which can be obtained through cyclization of suitably substituted amino ketones or related heterocycles.
Introduction of the 3,4-Dimethoxybenzyl Group
The 3,4-dimethoxybenzyl moiety is introduced through a nucleophilic aromatic substitution or via a benzylation reaction using 3,4-dimethoxybenzyl halides or alcohol derivatives. This step typically involves the use of bases such as potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile, under reflux conditions.
Oxidation to Form the 2-Oxo-1,2-dihydro-3-pyridinyl Derivative
Selective Oxidation
The oxidation of the dihydropyridine intermediate to the corresponding pyridinone is achieved using mild oxidizing agents such as manganese(IV) oxide (MnO₂) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). These reagents facilitate the conversion of the dihydro form to the aromatic pyridinone without over-oxidation.
| Oxidant | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| MnO₂ | CH₂Cl₂ | 50°C | 82–86 | |
| DDQ | Dioxane | Room temp | 53–74 |
Data Summary
| Entry | Oxidant | Solvent | Yield of Oxidized Product | Notes |
|---|---|---|---|---|
| 1 | MnO₂ | CH₂Cl₂ | 82–86% | Suitable for methyl and propyl derivatives |
| 2 | DDQ | Dioxane | 53–74% | Suitable for aromatic derivatives |
Cyclization to Form the Pyridinyl Ring
a. aza-Michael Addition
The key step involves the aza-Michael addition of primary amines (e.g., benzylamine or S-α-phenylethylamine) to the α,β-unsaturated ketone intermediates. This cyclization forms the 4-piperidone ring system, which is subsequently reduced or modified to the desired pyridinyl derivative.
| Reagent | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| Benzylamine | Acetonitrile + NaHCO₃ | 16°C to reflux | 79–84% | |
| S-α-Phenylethylamine | Same as above | 16°C to reflux | 42–84% |
Stereochemical Considerations
The use of chiral auxiliaries such as S-α-phenylethylamine allows for stereoselective synthesis, resulting in diastereomeric mixtures with defined stereochemistry at the 2-position of the piperidine ring.
Functionalization and Esterification
Introduction of the Acetate Group
The final step involves esterification of the pyridinone intermediate with methyl acetate derivatives. This can be achieved through acylation using methyl chloroacetate or methyl acetate in the presence of base catalysts like pyridine or triethylamine under mild conditions.
Purification and Characterization
Purification is typically performed via column chromatography, with yields ranging from moderate to high depending on the substituents and reaction conditions. Spectroscopic methods such as NMR and mass spectrometry confirm the structure.
Summary of the Preparation Method
Q & A
Basic: What are established synthetic methodologies for Methyl 2-[1-(3,4-dimethoxybenzyl)-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl]acetate?
Answer:
Synthesis typically involves multi-step organic reactions, including benzylation of dihydropyridinone intermediates followed by esterification. For example, analogous compounds in EP 4 374 877 A2 were synthesized via selective protection/deprotection strategies and catalytic coupling reactions . Optimization can be achieved using factorial design (e.g., Taguchi methods) to systematically vary parameters like temperature, solvent polarity, and catalyst loading, enhancing yield and purity .
Basic: Which analytical techniques are critical for characterizing this compound’s purity and structure?
Answer:
High-resolution mass spectrometry (HRMS) confirms molecular weight, while ¹H/¹³C NMR identifies substituent positioning and stereochemistry. Infrared (IR) spectroscopy verifies functional groups (e.g., carbonyl and hydroxyl). For crystalline derivatives, X-ray diffraction provides definitive structural confirmation, as demonstrated in structurally similar dihydropyridine analogs .
Advanced: How can computational chemistry guide reaction optimization for this compound’s synthesis?
Answer:
Quantum mechanical calculations (e.g., density functional theory, DFT) predict transition states and intermediates, enabling identification of rate-limiting steps. The ICReDD framework integrates computational reaction path searches with machine learning to prioritize experimental conditions, reducing trial-and-error cycles . For instance, solvent effects and catalyst selection can be screened in silico before lab validation, aligning with CRDC’s focus on reaction fundamentals .
Advanced: What experimental design strategies mitigate contradictory bioactivity results in preclinical studies?
Answer:
Employ response surface methodology (RSM) to systematically vary parameters (e.g., concentration, incubation time) and identify confounding factors. Replicate studies under controlled conditions (e.g., standardized cell lines, assay protocols) and validate findings via orthogonal assays (e.g., enzymatic vs. cell-based). Statistical rigor, as emphasized in CRDC’s process control subclass, minimizes false positives .
Advanced: How to elucidate structure-activity relationships (SAR) for derivatives of this compound?
Answer:
Synthesize analogs with systematic substitutions (e.g., methoxy group replacements, ester modifications) and assess biological activity. Use multivariate analysis (e.g., principal component analysis, PCA) to correlate structural descriptors (e.g., logP, steric bulk) with activity. Integrate molecular docking studies to hypothesize binding modes, aligning with ICReDD’s feedback loop between computation and experiment .
Advanced: What methodologies address stability challenges during formulation studies?
Answer:
Accelerated stability testing under varied pH, temperature, and humidity profiles identifies degradation pathways. Pair this with HPLC-MS to characterize degradation products. Applying Quality by Design (QbD) principles, as outlined in CRDC’s process control subclass, ensures robustness by linking critical material attributes (CMAs) to stability outcomes .
Advanced: How to resolve discrepancies in spectroscopic data interpretation?
Answer:
Cross-validate NMR assignments using 2D techniques (e.g., COSY, HSQC) and compare with computational NMR predictions (e.g., using Gaussian or ACD/Labs). For ambiguous peaks, isotopic labeling or deuterated solvent studies can clarify proton environments. This approach mirrors methodologies applied to structurally complex heterocycles in peer-reviewed studies .
Basic: What are the key considerations for scaling up laboratory-scale synthesis?
Answer:
Evaluate solvent sustainability (e.g., switch to green solvents), optimize heat/mass transfer using reactor design principles (e.g., continuous flow systems), and assess catalyst recyclability. CRDC’s subclass on reaction fundamentals emphasizes scalability through kinetic modeling and pilot-scale validation .
Advanced: How to design experiments for studying metabolic pathways of this compound?
Answer:
Use radiolabeled isotopes (e.g., ¹⁴C-labeled methyl groups) to track metabolic fate in in vitro hepatocyte models. Pair with LC-MS/MS for metabolite identification and kinetic modeling to quantify metabolic clearance rates. Statistical DOE (e.g., D-optimal design) minimizes experimental runs while capturing nonlinear relationships .
Advanced: What strategies validate computational predictions of this compound’s physicochemical properties?
Answer:
Compare computed properties (e.g., logP, pKa via COSMO-RS) with experimental data from shake-flask assays or potentiometric titrations. Discrepancies may indicate limitations in solvation models, requiring iterative refinement. This aligns with ICReDD’s emphasis on integrating computational and experimental data for predictive accuracy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
